6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride
Description
6-Bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with bromo (position 6), fluoro (position 2), methoxy (position 3), and sulfonyl chloride (position 1) groups. Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly for constructing sulfonamides, which are widely used in pharmaceuticals and agrochemicals. The unique combination of substituents in this compound—electron-withdrawing (bromo, fluoro) and electron-donating (methoxy)—creates a balanced electronic environment, influencing its reactivity and stability in synthetic applications .
Properties
IUPAC Name |
6-bromo-2-fluoro-3-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO3S/c1-13-5-3-2-4(8)7(6(5)10)14(9,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVCUOWEVVOJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)S(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 6-bromo-2-fluoro-3-methoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For the formation of sulfonamides.
Alcohols: For the formation of sulfonates.
Thiols: For the formation of sulfonothioates.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the substitution reaction .
Scientific Research Applications
6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride is used extensively in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: It may be used in the modification of biomolecules to study their functions and interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonyl derivatives .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
This section compares 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride with structurally related sulfonyl chlorides, focusing on molecular features, substituent effects, and reactivity.
4-Bromo-2-methoxybenzene-1-sulfonyl chloride
- Structural Differences : Lacks the fluoro group at position 2 and has bromo at position 4 instead of 6.
- Applications : Used in synthesizing sulfonamides with less steric hindrance due to the absence of fluorine .
5-Chloro-6-fluoropyridine-3-sulfonyl chloride
- Structural Differences : Pyridine ring (electron-deficient) instead of benzene; substituents include chloro (position 5) and fluoro (position 6).
- Electronic Effects : The pyridine ring enhances electrophilicity, making the sulfonyl chloride more reactive toward nucleophiles than benzene-based analogs.
- Applications : Preferred in reactions requiring high reactivity, such as rapid sulfonylation under mild conditions .
5-(Trifluoromethyl)pyridine-3-sulfonyl chloride
- Structural Differences : Pyridine ring with a trifluoromethyl group (position 5), a strong electron-withdrawing substituent.
- Electronic Effects : The trifluoromethyl group significantly increases electrophilicity, leading to higher reactivity than the target compound.
- Applications : Ideal for synthesizing sulfonamides in highly electron-deficient environments .
Data Table: Comparative Analysis of Sulfonyl Chlorides
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | CAS No. | Key Substituents |
|---|---|---|---|---|---|
| This compound | C₇H₅BrClFO₃S | 303.5* | N/A | N/A | Br (6), F (2), OCH₃ (3), SO₂Cl (1) |
| 4-Bromo-2-methoxybenzene-1-sulfonyl chloride | C₇H₆BrClO₃S | 285.55 | 95 | 285.55 | Br (4), OCH₃ (2), SO₂Cl (1) |
| 5-Chloro-6-fluoropyridine-3-sulfonyl chloride | N/A | N/A | N/A | EN 300-734952 | Cl (5), F (6), SO₂Cl (3) |
| 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride | C₆H₃ClF₃NO₂S | 265.61 | 99.5 | EN 300-814013 | CF₃ (5), SO₂Cl (3) |
*Calculated based on molecular formula.
Biological Activity
6-Bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications in drug discovery, supported by relevant data and case studies.
The synthesis of this compound typically involves several key steps:
- Bromination : Introduction of a bromine atom to the benzene ring.
- Fluorination : Substitution of a hydrogen atom with a fluorine atom.
- Methoxylation : Introduction of a methoxy group (-OCH3) to the benzene ring.
- Sulfonylation : Introduction of a sulfonyl chloride group (-SO2Cl) to the benzene ring.
These steps are crucial for imparting specific reactivity and biological properties to the compound, making it suitable for further modifications in drug development.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, which can lead to the formation of sulfonamide derivatives or other biologically active compounds. This reactivity is essential for modifying biomolecules, thereby influencing their biological functions.
Biological Activity
Research indicates that compounds containing sulfonamide groups often exhibit significant biological activities, including:
- Anticancer Activity : Some studies have reported that sulfonamide derivatives can inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds similar to this compound have shown promise as inhibitors of histone acetyltransferases (HATs), which play a role in gene expression regulation and cancer progression .
- Antimicrobial Properties : Sulfonamides are known for their antibacterial properties. The modification of biomolecules using this compound may enhance the efficacy of existing antibiotics or lead to the discovery of new antimicrobial agents .
Case Studies
-
Inhibition of Cancer Cell Proliferation :
A study explored the effects of various sulfonamide derivatives on cancer cell lines, demonstrating that certain modifications could significantly enhance their inhibitory effects on cell growth. For instance, compounds with specific substitution patterns on the benzene ring exhibited better selectivity and potency against MDA-MB-231 triple-negative breast cancer cells compared to standard treatments .Compound IC50 (µM) Selectivity Index This compound 0.87 20 Standard Treatment (5-Fluorouracil) 17.02 - -
Mechanistic Insights :
Another investigation into the cellular mechanisms revealed that treatment with related sulfonamide compounds led to significant changes in histone acetylation patterns, indicating a potential pathway through which these compounds exert their anticancer effects .
Q & A
Q. What are the standard synthetic routes for 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves sulfonation of a substituted benzene derivative followed by halogenation. For example:
Sulfonation : Introduce the sulfonyl chloride group via chlorosulfonic acid under controlled temperature (0–5°C) to minimize side reactions.
Halogenation : Sequential bromination and fluorination using Br₂/FeBr₃ and Selectfluor®/AgNO₃, respectively, with strict inert gas purging to avoid hydrolysis.
- Optimization : Adjust stoichiometry (e.g., excess Br₂ for complete bromination) and solvent polarity (e.g., dichloromethane vs. DMF) to improve yields. Purity is enhanced via recrystallization in ethanol/water mixtures.
- Data Table :
| Step | Reagent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Sulfonation | ClSO₃H | 0–5 | 65 | 85% |
| Bromination | Br₂/FeBr₃ | 25 | 78 | 92% |
| Fluorination | Selectfluor® | 80 | 60 | 88% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do substituents affect spectral interpretation?
- Methodological Answer:
- ¹H/¹³C NMR : Electron-withdrawing groups (e.g., sulfonyl chloride) deshield adjacent protons. For example, the methoxy group (-OCH₃) appears as a singlet (δ 3.8–4.0 ppm), while aromatic protons show splitting patterns due to Br/F para-directing effects .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic peaks for Br (1:1 ratio for ⁷⁹Br/⁸¹Br).
- X-ray Crystallography : Use SHELXL for refinement (e.g., resolving disorder in sulfonyl groups) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in reactions involving this sulfonyl chloride?
- Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electrophilic sites. For example, the sulfonyl chloride group’s LUMO energy predicts nucleophilic attack susceptibility.
- Regioselectivity : Simulate intermediates in SNAr reactions to identify favored positions (e.g., fluorinated vs. brominated sites). Compare activation energies (ΔG‡) using Gaussian or ORCA .
Q. What strategies resolve data discrepancies between experimental results (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer:
- Crystal Packing Effects : X-ray may show conformational locking of the methoxy group, while NMR reflects dynamic averaging. Use variable-temperature NMR to detect hindered rotation.
- Dynamic vs. Static Disorder : In SHELXL, apply "PART" instructions to model overlapping electron densities from flexible sulfonyl groups .
- Validation : Cross-reference with IR (C-SO₂ stretching at 1370 cm⁻¹) and HPLC retention times.
Q. How do steric and electronic effects influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this sulfonyl chloride?
- Methodological Answer:
- Steric Hindrance : The 3-methoxy group blocks coupling at C-2. Use bulky ligands (e.g., SPhos) to enhance selectivity at C-6 bromine.
- Electronic Effects : Fluorine’s -I effect activates the sulfonyl chloride for nucleophilic substitution. Monitor reactivity via ¹⁹F NMR (δ –110 to –120 ppm).
Data Contradiction Analysis
Q. How to address unexpected byproducts in the synthesis of this compound, such as dehalogenation or sulfonic acid formation?
- Methodological Answer:
- Byproduct Identification : Use LC-MS to detect sulfonic acid (m/z ≈ [M–Cl+OH]⁻) or debrominated species (m/z –80).
- Mitigation :
Reduce moisture by using molecular sieves during halogenation.
Add scavengers (e.g., DABCO) to trap HCl byproducts.
- Data Table :
| Byproduct | Probable Cause | Mitigation Strategy |
|---|---|---|
| Sulfonic acid | Hydrolysis of -SO₂Cl | Dry solvents, inert atmosphere |
| Dehalogenation | Radical intermediates | Add radical inhibitors (e.g., BHT) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
